molecular formula C19H15Br2F2P B1270753 (Bromodifluoromethyl)triphenylphosphonium bromide CAS No. 58201-66-4

(Bromodifluoromethyl)triphenylphosphonium bromide

Cat. No. B1270753
CAS RN: 58201-66-4
M. Wt: 472.1 g/mol
InChI Key: LLFPAYWKPAHZHA-UHFFFAOYSA-M
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Description

(Bromodifluoromethyl)triphenylphosphonium bromide is a chemical compound with the empirical formula C19H17Br2F2P . It is a white crystalline powder and is used as an important organic synthesis intermediate .


Synthesis Analysis

The synthesis of (Bromodifluoromethyl)triphenylphosphonium bromide has been reported in the literature . It can be prepared by the reaction of triphenylphosphine with dibromodifluoro-methane in acetonitrile or methylene chloride .


Molecular Structure Analysis

The molecular weight of (Bromodifluoromethyl)triphenylphosphonium bromide is 474.12 g/mol . The InChI code for this compound is 1S/C19H15BrF2P.BrH/c20-19(21,22)23(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1 .


Physical And Chemical Properties Analysis

(Bromodifluoromethyl)triphenylphosphonium bromide is a white crystalline powder . It is soluble in organic solvents such as methanol, ethanol, and chloroform, but is almost insoluble in water . It has good thermal stability .

Scientific Research Applications

Photoredox Catalysis

One application involves the use of (bromodifluoromethyl)triphenylphosphonium bromide in photoredox catalysis. This compound acts as a precursor for the CF2H radical in the bromodifluoromethylation of alkenes under visible-light conditions, facilitating selective formation of bromodifluoromethylated products (Lin et al., 2016).

Crystal Structure Analysis

Another research application is in crystal structure analysis. (Bromodifluoromethyl)triphenylphosphonium bromide has been studied for its crystalline structure, providing insights into molecular configurations and interactions (Bender et al., 2000).

Organic Synthesis

In the field of organic synthesis, this compound has been used for the difluoromethylation of thiols. This process occurs without transition metals, using a stable and accessible phosphonium salt. The broad substrate scope and tolerance for various functional groups make this a versatile tool in synthetic chemistry (Heine & Studer, 2017).

Drug Discovery Applications

The compound's use extends to drug discovery, where hydrodifluoromethylation reactions with alkenes derived from oxindoles are performed. This process creates difluoromethylated oxindoles with C-CF2H quaternary centers, which are potentially valuable in pharmaceutical development (Hu et al., 2018).

Waste Treatment

There's also an application in waste treatment, particularly in removing technetium from radioactive waste streams. The stability and degradation behavior of the compound under different conditions are crucial for ensuring its safe and effective use in this context (Aldridge et al., 2007).

Polymer Chemistry

In polymer chemistry, (bromodifluoromethyl)triphenylphosphonium bromide has been utilized for the modification of polymers, enhancing their functionality and utility in various applications (Hassanein et al., 1989).

Supramolecular Chemistry

This compound plays a role in supramolecular chemistry. Its use in the formation of hydrogels from vesicles highlights its potential in the development of smart materials and biochemical applications (Li et al., 2013).

Safety And Hazards

This compound is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

[bromo(difluoro)methyl]-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrF2P.BrH/c20-19(21,22)23(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFPAYWKPAHZHA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(F)(F)Br.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Br2F2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369909
Record name [Bromo(difluoro)methyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Bromodifluoromethyl)triphenylphosphonium bromide

CAS RN

58201-66-4
Record name [Bromo(difluoro)methyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Bromodifluoromethyl)triphenylphosphonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TL Ho, M Fieser, L Fieser - Fieser and Fieser's Reagents for …, 2006 - Wiley Online Library
Number of citations: 2 onlinelibrary.wiley.com

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